molecular formula C13H22O B14675921 4,9-Decadienal, 2,5,9-trimethyl- CAS No. 32803-39-7

4,9-Decadienal, 2,5,9-trimethyl-

Cat. No.: B14675921
CAS No.: 32803-39-7
M. Wt: 194.31 g/mol
InChI Key: MINJGYRWHNAENM-UHFFFAOYSA-N
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Description

4,9-Decadienal, 2,5,9-trimethyl- is an organic compound with the molecular formula C13H22O. It is a type of aldehyde known for its distinctive floral and citrus-like odor. This compound is used primarily in the fragrance industry due to its pleasant scent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,9-Decadienal, 2,5,9-trimethyl- typically involves the aldol condensation of appropriate aldehydes followed by selective hydrogenation. The reaction conditions often require a base catalyst and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The process includes the use of high-pressure reactors and continuous flow systems to maintain consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4,9-Decadienal, 2,5,9-trimethyl- undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions often involve nucleophiles like Grignard reagents or organolithium compounds.

Major Products

    Oxidation: 2,5,9-trimethyl-4,9-decadienoic acid.

    Reduction: 2,5,9-trimethyl-4,9-decadienol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4,9-Decadienal, 2,5,9-trimethyl- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential effects on cellular processes and as a model compound in olfactory research.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Widely used in the fragrance industry for the formulation of perfumes and scented products.

Mechanism of Action

The mechanism of action of 4,9-Decadienal, 2,5,9-trimethyl- involves its interaction with olfactory receptors, leading to the perception of its characteristic odor. At the molecular level, it binds to specific receptors in the nasal epithelium, triggering a signal transduction pathway that results in the sensation of smell.

Comparison with Similar Compounds

Similar Compounds

    2,4-Decadienal: Another aldehyde with a similar structure but different odor profile.

    2,6-Nonadienal: Known for its cucumber-like scent.

    2,4-Heptadienal: A shorter-chain aldehyde with distinct olfactory properties.

Uniqueness

4,9-Decadienal, 2,5,9-trimethyl- is unique due to its specific combination of floral and citrus notes, making it highly valued in the fragrance industry. Its structural features also allow for diverse chemical reactivity, making it a versatile compound in synthetic chemistry.

Properties

CAS No.

32803-39-7

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

2,5,9-trimethyldeca-4,9-dienal

InChI

InChI=1S/C13H22O/c1-11(2)6-5-7-12(3)8-9-13(4)10-14/h8,10,13H,1,5-7,9H2,2-4H3

InChI Key

MINJGYRWHNAENM-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C(C)CCCC(=C)C)C=O

Origin of Product

United States

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